Product packaging for Iodomethane-13C,d3(Cat. No.:CAS No. 20710-47-8)

Iodomethane-13C,d3

Cat. No.: B131923
CAS No.: 20710-47-8
M. Wt: 145.9501 g/mol
InChI Key: INQOMBQAUSQDDS-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dual Isotopic Labeling in Chemical and Biochemical Investigations

The use of dual isotopic labeling, such as that in Iodomethane-13C,d3, provides a more sophisticated approach to tracking molecules compared to single-labeling methods. oup.com By incorporating two different isotopes into the same molecule, researchers can gain more precise and detailed information about reaction mechanisms and metabolic fates. oup.comchromatographyonline.com This dual-labeling strategy significantly reduces ambiguity in identifying labeled species, as the unique mass shift and spectroscopic signals created by the presence of both isotopes allow for clearer differentiation from endogenous molecules. chromatographyonline.com

In mass spectrometry, for instance, dual labeling can create a distinctive doublet peak, simplifying the identification of labeled compounds within complex biological matrices. chromatographyonline.com This enhanced precision is particularly valuable in fields like lipidomics and metabolomics, where the structural diversity and similar mass ranges of molecules present significant analytical challenges. chromatographyonline.com Furthermore, the combination of isotopes can be used to probe different aspects of a reaction simultaneously, offering a more comprehensive understanding of the entire process.

Distinctive Characteristics of Carbon-13 and Deuterium (B1214612) Isotopic Probes in this compound

The specific combination of carbon-13 and deuterium in this compound offers a synergistic set of properties for detailed molecular tracking.

Carbon-13 (¹³C): As a stable isotope of carbon, ¹³C is a crucial probe for nuclear magnetic resonance (NMR) spectroscopy. Its presence allows for the direct observation of the carbon skeleton of a molecule, providing insights into structural changes and reaction intermediates. chemicalbook.com In the context of this compound, the ¹³C label enables researchers to follow the path of the methyl group's carbon atom during chemical transformations. smolecule.com

Deuterium (D or ²H): The substitution of hydrogen with deuterium, a heavier stable isotope, introduces a significant mass change. This change is exploited in several ways. In mass spectrometry, the increased mass helps to clearly distinguish the labeled methyl group. musechem.com In NMR spectroscopy, deuterium has a different magnetic moment than hydrogen, leading to distinct spectral changes that can be used to determine the position of the label. rsc.org Furthermore, the greater mass of deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered upon isotopic substitution. wikipedia.org Studying the KIE can provide valuable information about the rate-determining steps of a reaction mechanism. wikipedia.org

The dual presence of ¹³C and deuterium in this compound allows for complementary analyses using both NMR and mass spectrometry, providing a more complete picture of the molecular system under investigation. musechem.com

Contextualization of this compound within Isotope-Enabled Research Paradigms

This compound is a key reagent within the broader paradigm of isotope-enabled research, which utilizes isotopically labeled compounds to trace and understand complex systems. metwarebio.comchemrxiv.org As a dually labeled methylating agent, it is particularly valuable for introducing a traceable methyl group into a wide range of molecules. smolecule.comisotope.comisotope.com

This capability is central to several research areas:

Mechanistic Studies: In organic chemistry, this compound is used to elucidate the mechanisms of reactions such as nucleophilic substitutions (S_N2 reactions) and alkylations. smolecule.com By tracking the labeled methyl group, chemists can determine reaction pathways and identify intermediates. smolecule.com

Metabolic Tracing: In biochemistry and medicine, this compound is employed to trace the metabolism of methyl groups in biological systems. smolecule.comfrontiersin.org This is crucial for understanding fundamental processes like methylation, which plays a role in epigenetics, and for studying the metabolic pathways of drugs and other xenobiotics. smolecule.comclearsynthdeutero.com

Quantitative Proteomics: In proteomics, stable isotope labeling is a cornerstone for the quantitative analysis of protein expression. sigmaaldrich.com While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are common, labeled reagents like this compound can be used for chemical derivatization to introduce a mass tag for quantitative mass spectrometry. sigmaaldrich.com

The use of this compound, with its dual isotopic labels, exemplifies the power of isotope-enabled research to provide detailed molecular-level insights that would be difficult or impossible to obtain through other means.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3I B131923 Iodomethane-13C,d3 CAS No. 20710-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuterio(iodo)(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464643
Record name Iodomethane-13C,d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.9501 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20710-47-8
Record name Iodomethane-13C,d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodomethane-13C,d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Isotopic Enrichment of Iodomethane 13c,d3

Primary Synthetic Routes to Iodomethane-13C,d3

The generation of this compound predominantly involves the conversion of an isotopically enriched methanol (B129727) precursor. This process is a specialized form of the more general synthesis of methyl iodide from methanol.

The most direct and common method for synthesizing this compound is through the nucleophilic substitution reaction of Tetradeuterio-[13C]-methanol (¹³CD₃OH) with hydroiodic acid (HI). chemicalbook.com This reaction is analogous to the classic preparation of alkyl halides from alcohols.

A typical laboratory synthesis involves reacting the labeled methanol with a concentrated aqueous solution of hydroiodic acid. chemicalbook.com For instance, a procedure might involve adding Tetradeuterio-[13C]-methanol to a mixture of water and hydroiodic acid (typically 55-58% by mass). chemicalbook.com The reaction mixture is then stirred and heated for several hours at controlled temperatures, for example, for two hours at 40°C followed by two hours at 50°C. chemicalbook.com Upon completion, the volatile this compound product is isolated from the reaction mixture, usually by distillation. chemicalbook.com Collecting the fraction that distills between 40-45°C typically yields the pure product. chemicalbook.com This method has been reported to achieve high yields, with some procedures citing yields as high as 83.8%. chemicalbook.com

While the reaction with hydroiodic acid is straightforward, various catalytic systems and reagent choices are pivotal in methylation chemistry, influencing efficiency and applicability.

Acid Catalysis : In the synthesis from labeled methanol, hydroiodic acid acts as both the iodide source and the acid catalyst. The protonation of the methanol's hydroxyl group by HI facilitates its departure as a water molecule, allowing for nucleophilic attack by the iodide ion. In related preparations, solid acid catalysts like solid phosphoric acid have been used to facilitate the reaction between methanol and an iodide salt, such as potassium iodide. google.com

Stabilizers : Commercial preparations of hydroiodic acid often contain stabilizers like hypophosphorous acid to prevent oxidation of iodide to iodine. chemicalbook.com Similarly, the final this compound product is frequently stabilized with copper wire to prevent degradation over time, particularly from light exposure. lgcstandards.comisotope.com

Alternative Catalytic Systems : While not the primary route for this specific synthesis, broader research into methylation reactions highlights other catalytic possibilities. Iron-catalyzed "borrowing hydrogen" methods can use methanol as a C1 building block, employing complexes like Knölker-type (cyclopentadienone)iron carbonyl as catalysts to methylate various substrates. acs.org Nickel-catalyzed cross-coupling reactions are also used to install methyl or deuteromethyl groups onto aryl halides using iodomethane (B122720) or its isotopologues as reagents. researchgate.net These advanced methods underscore the importance of transition metal catalysis in modern methylation protocols.

Synthesis from Tetradeuterio-[13C]-methanol and Hydroiodic Acid

Optimized Production Strategies for High Isotopic Purity

Achieving high isotopic purity (e.g., >99 atom % ¹³C and >99.5 atom % D) is critical for the applications of this compound. scientificlabs.com This requires meticulous optimization of the entire production process.

The conditions under which the synthesis is performed have a direct and significant impact on both the final yield and the preservation of the isotopic labels.

Reaction Time : Sufficient reaction time is necessary to drive the conversion to completion, maximizing the yield. The staged heating approach (e.g., 2 hours at 40°C, then 2 hours at 50°C) is a strategy to balance reaction rate with control. chemicalbook.com

Purification : The final distillation step is critical for purity. A narrow boiling point range for collection (e.g., 40-45°C) effectively separates the this compound product from unreacted labeled methanol, water, and any other impurities. chemicalbook.com This ensures high chemical purity.

Isotopic Integrity : The synthetic conditions must be mild enough to prevent any hydrogen-deuterium or ¹²C-¹³C exchange reactions, which would compromise the isotopic purity. The direct conversion of the labeled methanol precursor under controlled acidic conditions generally preserves the isotopic integrity of the ¹³CD₃ group.

The table below summarizes the impact of key reaction parameters.

Table 1: Impact of Reaction Conditions on this compound Synthesis

Parameter Effect on Yield Effect on Isotopic Integrity Rationale
Temperature Optimal range maximizes yield; too high or too low reduces it. Generally stable under controlled heating; extreme temperatures risk side reactions. Balances reaction kinetics with product stability.
Reaction Time Insufficient time leads to incomplete reaction and lower yield. No direct impact if other conditions are optimal. Ensures the reaction proceeds to completion.

| Distillation Range | A narrow, accurate range is critical for high chemical purity and yield. | Crucial for separating isotopically pure product from reactants. | Separates the volatile product from non-volatile impurities and unreacted methanol. |

Additives can play several important roles in the synthesis of this compound, from acting as part of the reaction medium to ensuring product stability.

Water as a Solvent : In the primary synthesis route, water is a key component of the reaction medium. Hydroiodic acid is typically supplied as a concentrated aqueous solution. chemicalbook.com Water serves to dissolve the acid and the methanol precursor, creating a homogeneous phase for the reaction to proceed efficiently.

Stabilizing Additives : As mentioned, hypophosphorous acid is often present in the hydroiodic acid reagent to prevent the oxidation of I⁻ to I₂, which would appear as an impurity and consume the iodide reagent. chemicalbook.com Copper is frequently added to the final product as a stabilizer. isotope.com It scavenges any trace amounts of HI or iodine that might form during storage, which could otherwise lead to product degradation. isotope.com

Additives in Alternative Routes : In other catalytic methylation contexts, additives can be crucial. For example, in certain palladium-catalyzed reactions, an additive like sodium iodide (NaI) has been found to be essential for the conversion to proceed, although its exact role may not be fully understood. nih.gov

Impact of Reaction Conditions on Synthetic Yield and Isotopic Integrity

Quality Assurance and Isotopic Analysis of Synthesized this compound

Rigorous quality assurance (QA) and analysis are performed to certify the chemical and isotopic purity of the final product. This is documented in a Certificate of Analysis (CoA). lgcstandards.comlgcstandards.comaxios-research.com

The primary analytical techniques used include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure. lgcstandards.com For ¹³CD₃I, the ¹H NMR spectrum would confirm the absence of protons, while the ¹³C NMR would show a characteristic signal for the labeled carbon, often coupled to deuterium (B1214612).

Mass Spectrometry (MS) : MS is essential for confirming the molecular weight and, crucially, for determining the isotopic purity and distribution. lgcstandards.com It can precisely measure the relative abundance of molecules with different isotopic compositions (e.g., the M+4 peak for ¹³CD₃I relative to ¹²CH₃I). scientificlabs.com The CoA often provides a detailed mass distribution, showing the percentages of d₀, d₁, d₂, d₃, etc., species. lgcstandards.com

Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess chemical purity by separating the main compound from any impurities.

The results from these analyses are compiled to certify the product's specifications, as shown in the example data below.

Table 2: Example Certificate of Analysis Data for this compound

Test Specification Example Result Reference
Identity Conforms to structure ¹H NMR, ¹³C NMR, and MS conform to structure lgcstandards.com
Chemical Purity ≥98% 98% lgcstandards.com
Isotopic Purity (¹³C) ≥99 atom % 99 atom % ¹³C scientificlabs.com
Isotopic Purity (D) ≥99 atom % 99.5 atom % D scientificlabs.com
Molecular Formula ¹³CD₃I ¹³CD₃I lgcstandards.com

| Molecular Weight | 145.95 | 145.95 | lgcstandards.comaxios-research.com |

This comprehensive analytical approach ensures that the synthesized this compound meets the high standards required for its use in research and analytical applications. axios-research.com

Spectroscopic Characterization and Analytical Applications in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy of Iodomethane-13C,d3

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the analysis of this compound, providing detailed information about its structure, purity, and interactions. The presence of both ¹³C and deuterium (B1214612) nuclei offers unique advantages for a range of NMR experiments.

Carbon-13 NMR Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Carbon-13 (¹³C) NMR spectroscopy is instrumental in confirming the identity and assessing the isotopic purity of this compound. ontosight.ainih.gov In the ¹³C NMR spectrum of this compound, the signal for the ¹³C nucleus appears as a multiplet due to coupling with the three deuterium atoms. The chemical shift of this carbon is a key identifier. For instance, in chloroform-d, the ¹³C chemical shift of iodomethane (B122720) is observed at a specific resonance frequency. spectrabase.com

The purity of this compound can be determined by examining the ¹³C NMR spectrum for the presence of signals from the unlabeled (¹²CH₃I) or partially labeled species. The high isotopic purity of commercially available this compound ensures minimal interference from these other forms. isotope.comisotope.com

Table 1: Representative ¹³C NMR Data for Iodomethane Isotopologues

Compound Solvent Chemical Shift (δ) ppm Multiplicity
Iodomethane-¹³C Chloroform-d ~ -20 Singlet
Iodomethane-¹³C,d₃ Chloroform-d ~ -20 Multiplet

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Deuterium NMR Spectroscopy in Solvent and Reactant Systems

Deuterium (²H) NMR spectroscopy is a powerful technique for studying molecules that have been isotopically labeled with deuterium. numberanalytics.com In the context of this compound, ²H NMR provides direct evidence of the deuterium labeling. The chemical shifts in ²H NMR are very similar to those in proton (¹H) NMR for the same chemical environment, with only minor isotope effects.

²H NMR is particularly useful for monitoring the course of chemical reactions where this compound is used as a reactant. numberanalytics.com By tracking the deuterium signal, researchers can follow the transfer of the deuterated methyl group and gain insights into reaction mechanisms. numberanalytics.commagritek.com This technique is valuable in mechanistic studies, reaction monitoring, and material analysis due to its high selectivity. numberanalytics.com

Proton NMR Interpretation in the Presence of Deuteration

While this compound is highly deuterated, residual protons may still be present. Proton (¹H) NMR spectroscopy can be used to detect and quantify these residual protons. The presence of deuterium significantly alters the appearance of the ¹H NMR spectrum. The signal for any residual -CHD₂ or -CH₂D groups will appear as a multiplet due to coupling with deuterium.

Deuterium labeling is also a common strategy to simplify complex ¹H NMR spectra. By replacing protons with deuterium, which has a different magnetic moment and is "invisible" in a standard ¹H NMR experiment, signal overlap can be reduced. smolecule.commsu.edu This is a widely used technique in the structural analysis of organic compounds. studymind.co.uk

Advanced Multi-Nuclear NMR Techniques for this compound Derivatives

The dual labeling of this compound makes it an ideal candidate for advanced multi-nuclear NMR experiments, which provide correlations between different nuclei. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

An ¹H-¹³C HSQC experiment on a derivative synthesized using this compound would show a correlation peak between the residual protons on the methyl group and the ¹³C nucleus, confirming their direct bond. wikipedia.orgpressbooks.pub Similarly, a ²H-¹³C correlation experiment can directly link the deuterium and carbon atoms. acs.org These 2D NMR techniques are invaluable for the unambiguous assignment of NMR signals and for elucidating the structure of complex molecules derived from this compound. sci-hub.senih.gov

Mass Spectrometry (MS) for Isotopic Verification and Quantitative Analysis

Mass spectrometry is a crucial analytical tool for verifying the isotopic composition and for the quantitative analysis of this compound and its derivatives. musechem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identity and Isotopic Ratio

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. tandfonline.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the eluted compounds, allowing for their identification. epa.gov

For this compound, the mass spectrum will show a molecular ion peak corresponding to its specific isotopic mass. This allows for clear differentiation from unlabeled iodomethane and other isotopic variants. researchgate.net GC-MS is also used to determine the isotopic ratio, which is a measure of the abundance of the labeled compound relative to its unlabeled counterpart. nih.gov This is critical for quantitative studies in fields such as metabolic research, where isotopically labeled compounds are used as tracers. ckisotopes.comshimadzu.com The purity of deuterated reagents like iodomethane-d3 (B117434) can be effectively studied using GC coupled with atomic emission detection (GC-AED), which can simultaneously monitor different elements and their isotopes. tandfonline.com

Table 2: Key Mass Spectrometry Data for Iodomethane Isotopologues

Compound Molecular Formula Exact Mass ( g/mol )
Iodomethane CH₃I 141.9279
Iodomethane-¹³C ¹³CH₃I 142.9313
Iodomethane-d₃ CD₃I 144.9468
Iodomethane-¹³C,d₃ ¹³CD₃I 145.9502

Note: The exact mass is calculated based on the most abundant isotopes of each element.

High-Resolution Mass Spectrometry for Precise Mass Shift Determination

High-resolution mass spectrometry (HRMS) is a cornerstone analytical technique for the unambiguous identification and quantification of isotopically labeled compounds like this compound. msu.edu The incorporation of both a carbon-13 (¹³C) isotope and three deuterium (²H or D) atoms results in a significant and precisely defined mass shift compared to its unlabeled counterpart, iodomethane (CH₃I).

The primary utility of this compound in mass spectrometry is its application as an internal standard. acs.org The mass shift of M+4 allows for its clear differentiation from the naturally abundant isotopologues of a given analyte. This is particularly advantageous in quantitative studies, where the labeled compound is added in a known quantity to a sample. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response.

Research has shown that while both deuterium and carbon-13 labeling are effective, ¹³C labeling can be more robust in certain applications, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov This is because the chemical and physical properties of ¹³C-labeled compounds are more similar to their unlabeled counterparts than deuterated compounds, reducing potential chromatographic separation between the analyte and the standard. researchgate.netnih.gov However, for many applications, the combined ¹³C and deuterium labeling in this compound provides a distinct and easily resolvable mass signal.

The precise mass of this compound can be calculated and is experimentally verified using HRMS instruments like magnetic sector or time-of-flight (TOF) analyzers. researchgate.netrsc.org This high mass accuracy is critical for confirming the elemental composition of the labeled molecule and for distinguishing it from other potential isobaric interferences in complex matrices.

Table 1: Mass Information for Iodomethane and its Isotopologues

CompoundFormulaExact Mass (Da)Mass Shift from CH₃I
IodomethaneCH₃I141.92620
Iodomethane-¹³C¹³CH₃I142.9296+1
Iodomethane-d₃CD₃I144.9450+3
Iodomethane-¹³C,d₃¹³CD₃I145.9484+4

Note: Exact masses are calculated based on the most abundant isotopes: ¹²C = 12.0000, ¹H = 1.0078, ¹²⁷I = 126.9045, ¹³C = 13.0034, ²H = 2.0141.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. For this compound, these techniques offer insights into the effects of isotopic substitution on the molecule's structure and bonding. The substitution of ¹²C with ¹³C and ¹H with deuterium leads to predictable shifts in the vibrational frequencies, as the heavier isotopes cause the bonds to vibrate at lower frequencies. acs.orgscbt.com

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of this compound shows characteristic absorption bands that are shifted to lower wavenumbers compared to those of unlabeled iodomethane.

The primary vibrations of interest in this compound are the C-D stretching and bending modes, as well as the C-I stretching mode. The heavier mass of both the carbon-13 and deuterium atoms significantly lowers the frequencies of these vibrations. For example, the symmetric and asymmetric C-D stretching vibrations in this compound are found at considerably lower frequencies than the C-H stretches in standard iodomethane. These shifts can be precisely predicted based on the principles of molecular vibrations and are confirmed by experimental data.

Table 2: Comparison of Major Vibrational Frequencies (cm⁻¹) for Iodomethane and its Isotopologues

Vibrational ModeCH₃I (approx.)¹³CD₃I (approx.)
Symmetric C-H/C-D Stretch2970~2200
Asymmetric C-H/C-D Stretch3060~2280
Symmetric CH₃/CD₃ Deformation (Umbrella)1252~950
Asymmetric CH₃/CD₃ Deformation1440~1050
C-I Stretch533~500

Note: These are approximate values and can vary slightly based on the phase (gas, liquid) and measurement conditions.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light from a molecule. It provides information about the vibrational modes that involve a change in the polarizability of the molecule. Raman studies of this compound confirm the vibrational frequency shifts observed in FTIR and provide additional details about the molecular structure. researchgate.net

The C-I stretch, in particular, often gives a strong signal in the Raman spectrum of iodomethane and its isotopologues. The shift of this peak to a lower frequency upon isotopic substitution in this compound is a clear indicator of the successful incorporation of the heavier isotopes. Raman spectroscopy, like FTIR, serves as a powerful tool for the structural verification and quality control of this isotopically labeled compound. researchgate.netspectrabase.com The combination of FTIR and Raman data provides a comprehensive vibrational profile, or "molecular fingerprint," that is unique to this compound.

Applications in Mechanistic and Pathway Elucidation Studies

Investigation of Organic Reaction Mechanisms Using Isotope Tracing

Isotope tracing with Iodomethane-13C,d3 provides invaluable insights into the step-by-step processes of organic reactions. By substituting a standard methyl group with its heavier counterpart, researchers can follow its journey through a reaction sequence, often using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com

This compound is frequently employed to study methyl transfer reactions, a fundamental process in organic synthesis. isotope.com The isotopic labels act as a beacon, allowing scientists to distinguish the transferred methyl group from other methyl groups present in the reaction mixture. This is crucial for determining the exact mechanism of alkylation reactions where various nucleophiles, including carbon, oxygen, sulfur, and nitrogen, are involved. smolecule.com

Detailed Research Findings: In studies of methylation agents, this compound helps to confirm the role of the methyl donor and track its incorporation into the product. For example, in the synthesis of complex molecules, it can verify that the methylation occurred at the intended position and elucidate any unexpected rearrangements. The distinct mass of the 13C and deuterium (B1214612) atoms allows for clear identification of the labeled methyl group in the final product via mass spectrometry.

Reaction Type Tracer Compound Key Finding
Nucleophilic AlkylationThis compoundConfirms the origin and destination of the transferred methyl group.
EsterificationThis compoundElucidates the mechanism by tracking the methyl group in the ester product.

The characterization of short-lived reactive intermediates is a significant challenge in understanding catalytic cycles. mdpi.com Isotopic labeling with compounds like this compound can provide indirect evidence for the existence and structure of these transient species. While not a direct substrate in the Heck reaction, the principles of isotopic labeling are central to elucidating its mechanism. Deuterium labeling studies, for instance, have been instrumental in understanding the steps of the redox-relay Heck reaction. acs.org These studies help to probe the reversibility of steps like β-hydride elimination and migratory insertion. acs.org

Detailed Research Findings: In palladium-catalyzed cross-coupling reactions, such as the Heck reaction, deuterium labeling has been used to investigate the stereochemistry and regioselectivity of the process. acs.orgrsc.org For example, by using a deuterated alkene substrate, researchers can determine which hydrogen atoms are eliminated during β-hydride elimination. acs.org The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can also be measured. A significant KIE, as observed in some Heck reactions, can indicate that C-H bond cleavage is part of the rate-determining step. rsc.org This type of mechanistic information is critical for optimizing reaction conditions and developing more efficient catalysts.

Catalytic Cycle Isotopic Labeling Strategy Information Gained
Heck ReactionDeuterium-labeled alkenesElucidation of chain-walking mechanism and product formation steps. acs.org
Reductive Cross-Coupling13C-labeled precursorsUnderstanding of CO and CO2 incorporation mechanisms. au.dk

Iodomethane (B122720) is a classic substrate for studying the dynamics of bimolecular nucleophilic substitution (SN2) reactions. rsc.orgresearcher.lifersc.org The use of isotopically labeled this compound allows for a deeper understanding of the reaction dynamics, including the transition state structure and energy landscape. sciencerepository.org

Detailed Research Findings: Studies using trajectory simulations on the reaction of cyanide (CN−) with methyl iodide have explored the competition between the formation of CH3CN and CH3NC. rsc.orgresearcher.life These simulations, which can be validated against experimental data obtained with isotopically labeled reactants, reveal insights into the factors controlling product ratios. rsc.org The isotopic labels in this compound would allow for precise experimental tracking of the methyl group's fate in such reactions. Furthermore, investigations into the reaction of methoxy (B1213986) anions (CH3O−) with methyl iodide have revealed different dynamics for the SN2 and proton transfer channels, with the SN2 reaction showing direct dynamics even at low collision energies. rsc.org

Reactant System Technique Key Insight
CN− + CH3IDynamics Trajectory SimulationsElucidation of the competition mechanism between isomer products. rsc.orgresearcher.life
CH3O− + CH3ICrossed-beam Velocity Map ImagingObservation of direct and indirect scattering mechanisms for different reaction channels. rsc.org

Characterization of Reactive Intermediates in Catalytic Cycles (e.g., Heck Reaction)

Elucidation of Biochemical and Metabolic Pathways

The principles of isotope tracing with this compound are extended to the complex world of biochemistry and metabolism, where it helps to map out the intricate network of reactions that sustain life.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. d-nb.infonih.gov Stable isotope tracers, such as 13C-labeled glucose or glutamine, are central to this methodology. d-nb.infonih.gov While this compound is not a primary substrate for central metabolism, the analytical techniques used in MFA, such as mass spectrometry and NMR, are the same as those used to trace the fate of the labeled methyl group from this compound in other biological contexts. nih.gov The incorporation of the 13C and deuterium labels into metabolites allows for the calculation of metabolic fluxes through various pathways. d-nb.info

Detailed Research Findings: 13C-MFA has been instrumental in understanding the metabolic reprogramming that occurs in cancer cells. d-nb.info For instance, by growing cells on 13C-labeled glucose, researchers can trace the path of the carbon atoms through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.gov This allows for the quantification of fluxes and the identification of pathways that are upregulated or downregulated in cancer. The use of multiple tracers can provide a more comprehensive picture of cellular metabolism. d-nb.info

Metabolic State Isotopic Tracer Pathway Investigated
Cancer Cell Metabolism[1-13C]glucose, [U-13C]glucoseGlycolysis, Pentose Phosphate Pathway, TCA Cycle. d-nb.infonih.gov
Neural Cell Metabolism13C-labeled substratesUnderstanding of patho-physiology mechanisms. nih.gov

Plants and other organisms are known to produce and emit volatile organic compounds, including methyl iodide (CH3I). core.ac.uk Understanding the biogenic sources and sinks of these compounds is important for atmospheric chemistry and climate science. Isotopic labeling studies can help to elucidate the enzymatic pathways responsible for their formation.

Detailed Research Findings: Research has identified that halide/thiol methyltransferases (HTMTs) are responsible for the production of methyl halides in plants like Arabidopsis thaliana. core.ac.uk By providing isotopically labeled precursors, it's possible to trace the origin of the methyl group in the emitted CH3I. For example, feeding a plant a 13C-labeled or deuterium-labeled methyl group donor and then analyzing the isotopic composition of the emitted CH3I can confirm the metabolic pathway. This approach has been used to show that HOL-homologous genes contribute to methyl halide production in various plant species. core.ac.uk

Organism Enzyme Isotopic Labeling Application
Arabidopsis thalianaHalide/thiol methyltransferase (HTMT)Tracing the methyl group from S-adenosyl-L-methionine to CH3I. core.ac.uk
Marine DiatomsS-adenosyl-L-methionine-dependent HTMTElucidating the biogenic mechanism of CH3I emissions in oceans.

Isotopic Labeling for Metabolic Flux Analysis in Cellular Systems

Studies on Chemical Exchange and Solvent Interactions

The unique isotopic signature of this compound, featuring both a heavy carbon-13 atom and three deuterium atoms, makes it an exceptional tool for investigating subtle and complex interactions in chemical reactions. Its use allows researchers to trace the fate of the methyl group and its constituent atoms with high precision using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Deuterium Exchange Phenomena in Complex Reaction Mixtures (e.g., DMSO-d6 Systems)

The behavior of iodomethane in deuterated solvents, particularly dimethyl sulfoxide-d6 (DMSO-d6), provides a clear example of deuterium exchange and the formation of various isotopologues. Studies monitoring mixtures of iodomethane (CH3I) and DMSO-d6 over time have revealed a complex series of reactions and exchange phenomena. sci-hub.seresearchgate.net

In a neutral mixture of CH3I and DMSO-d6, a slow reaction occurs, leading to the formation of several products. The analysis of these mixtures by ¹H and ¹³C NMR spectroscopy has shown the consumption of iodomethane and the emergence of new chemical species. sci-hub.se A key observation is the methyl exchange between the initial reactants and the resulting products. sci-hub.seresearchgate.net

One of the primary reactions involves the formation of trimethyloxosulfonium iodide. When starting with CH3I and DMSO-d6, the initially formed product is hexadeuterated trimethyloxosulfonium iodide. sci-hub.se Subsequently, a methyl exchange can occur between this product and the solvent, DMSO-d6, leading to the formation of trideuterated dimethyl sulfoxide (B87167) (DMSO-d3) and, eventually, nona-deuterated trimethyloxosulfonium iodide. sci-hub.seresearchgate.net This exchange highlights the dynamic nature of the chemical environment.

Research by Avella-Moreno et al. monitored the reaction between CH3I and DMSO-d6 (System I) and a similar system including NaOH and water (System II). sci-hub.se Their findings demonstrated the formation of multiple deuterated and non-deuterated species, confirming the active deuterium exchange within the reaction mixture. sci-hub.seresearchgate.net

Table 1: Products Identified in the Reaction of Iodomethane (CH₃I) with DMSO-d₆ This table is based on the findings from the study by Avella-Moreno et al. (2015). sci-hub.se

Product NameChemical Formula/StructureObservation
Methoxy-bis(trideuteromethyl)sulfonium iodideCH₃O-S⁺(CD₃)₂ I⁻Formed in the reaction mixture. sci-hub.se
Hexadeuterated trimethyloxosulfonium iodide(CD₃)₃S⁺=O I⁻Precipitated from the reaction mixture. sci-hub.se
Trideuterated dimethyl sulfoxide (DMSO-d3)CD₃-S(=O)-CH₃Produced via methyl exchange between DMSO-d6 and the sulfonium (B1226848) product. sci-hub.seresearchgate.net
Nona-deuterated trimethyloxosulfonium iodide(CD₃)₃S⁺=O I⁻Formed through further methyl exchange. sci-hub.se
Methanol (B129727)CH₃OHDetected in small quantities. sci-hub.se
Trideuterated dimethyl sulfideCH₃-S-CD₃Detected in small quantities. sci-hub.se
Dimethyl etherCH₃-O-CH₃Detected in small quantities. sci-hub.se

The use of this compound in such studies would allow for even more detailed tracking of these exchange pathways, distinguishing between the original methyl group and those from the solvent.

Influence of Solvent Molecules on Reaction Dynamics

Solvent molecules are not merely a passive medium for reactions but can actively participate and influence the reaction's dynamics, mechanism, and rate. numberanalytics.comnih.gov The study of reactions involving iodomethane and its isotopologues has been instrumental in understanding these solvent effects at a microscopic level.

Microsolvation and Steric Effects: Research on the nucleophilic substitution (Sₙ2) reaction between hydroxide (B78521) ions (OH⁻) and methyl iodide (CH₃I) has shown that even a single solvent molecule can significantly alter the reaction dynamics. nih.gov By studying this reaction in a microsolvated environment, where reactants are complexed with a specific number of solvent molecules, researchers have found that the classical "head-on" substitution mechanism is not always dominant. nih.gov The presence of individual solvent molecules can introduce steric hindrance, blocking certain reaction pathways and promoting others. nih.govmdpi.com For instance, the steric characteristics of the solvent can be as crucial as the energetic factors in determining the preferred reaction mechanism. nih.gov

Solvent Polarity and Hydrogen Bonding: The nature of the solvent, particularly its polarity and ability to form hydrogen bonds, can dramatically affect reaction rates. libretexts.org For the Sₙ2 reaction of sodium acetate (B1210297) with methyl iodide, the reaction is significantly faster in a polar aprotic solvent like dimethylformamide (DMF) compared to a polar protic solvent like methanol. libretexts.org Although both solvents are polar, methanol can form hydrogen bonds with the acetate ion, which reduces the reactivity of the nucleophile. libretexts.org

Solvent-Solute Interactions and Molecular Geometry: NMR studies of Iodomethane-13C dissolved in various liquid crystalline solvents have revealed that solvent-solute interactions can cause apparent distortions in the molecule's geometry. researchgate.netresearchgate.net The measured bond angles in the dissolved iodomethane were found to differ from those of the isolated molecule, and this deviation was dependent on the nature of the liquid crystal solvent. researchgate.net This demonstrates the profound influence of the immediate solvent environment on the physical properties of the solute, which in turn can affect its reactivity. researchgate.net

Table 2: Influence of Solvent Properties on Reaction Dynamics This table summarizes general principles of solvent effects applicable to reactions involving this compound.

Solvent PropertyInfluence on Reaction DynamicsExample Context
Steric Hindrance Individual solvent molecules can block reactant approach, altering the preferred reaction mechanism. nih.govmdpi.comIn microsolvated Sₙ2 reactions, the classic co-linear mechanism may be suppressed in favor of other pathways. nih.gov
Polarity Polar solvents can stabilize charged transition states, often accelerating reactions with polar intermediates. numberanalytics.comSₙ2 reactions, which proceed through a charged transition state, are generally favored by polar solvents. libretexts.org
Hydrogen Bonding Protic solvents can solvate and stabilize nucleophiles, potentially reducing their reactivity. libretexts.orgThe reaction between an acetate ion and methyl iodide is slower in methanol (protic) than in DMF (aprotic). libretexts.org
Viscosity Highly viscous solvents can slow down the diffusion of reactants, leading to a decrease in collision frequency and reaction rate. numberanalytics.comlibretexts.orgDiffusion-controlled reactions are significantly slower in more viscous media.
Specific Interactions Interactions with the solvent can alter the geometry and electronic structure of the solute. researchgate.netresearchgate.netThe apparent bond angle of iodomethane changes when dissolved in different liquid crystal solvents. researchgate.net

The use of this compound provides a sensitive probe to explore these phenomena, as changes in the chemical environment around the deuterated methyl group are readily detected by NMR, allowing for a detailed mapping of solvent-induced effects on reaction pathways and dynamics.

Advanced Applications in Isotopic Labeling and Chemical Synthesis

Synthesis of Stable Isotope-Labeled Pharmaceutical Compounds (e.g., Firocoxib)

A significant application of Iodomethane-13C,d3 is in the synthesis of stable isotope-labeled (SIL) pharmaceutical compounds. These labeled compounds are crucial as internal standards in pharmacokinetic studies and bioanalytical assays, allowing for precise quantification of the drug in biological matrices. nih.gov

One notable example is the synthesis of Firocoxib-[¹³C,d₃]. nih.gov Firocoxib (B1672683) is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine. nih.gov In a reported synthesis, the sulfinic acid derivative of firocoxib is reacted with this compound to produce the labeled drug. nih.gov This method, however, faced challenges with the deuterium (B1214612) atoms of the methyl sulfone group undergoing exchange in aqueous environments. nih.gov This highlights the importance of choosing the correct labeling strategy based on the compound's stability under various conditions.

The use of this compound in such syntheses allows for the creation of a heavy-labeled internal standard that is chemically identical to the analyte but mass-spectrometrically distinct. This ensures accurate quantification by correcting for variations during sample preparation and analysis.

Synthesis of Stable Isotope-Labeled Pharmaceutical Compounds (e.g., Firocoxib)

Preparation of Labeled Building Blocks for Complex Molecule Synthesis

This compound serves as a key reagent for creating a variety of isotopically labeled building blocks, which are then used in the synthesis of more complex molecules. guidechem.comschd-shimadzu.com These building blocks, containing the ¹³CD₃ group, can be introduced at various stages of a synthetic route, providing a versatile method for isotopic labeling.

For instance, this compound can be used to prepare labeled p-methoxybenzoic acid from ethyl paraben. This labeled intermediate is valuable for synthesizing a range of other compounds, including preservatives and antimicrobial agents. The reaction involves the methylation of ethyl paraben with this compound under alkaline conditions, followed by hydrolysis to yield the labeled acid. Research has focused on optimizing reaction conditions such as temperature, molar ratio of reactants, and reaction time to maximize the yield and incorporation of the isotopic label.

The availability of such labeled building blocks simplifies the synthesis of complex SIL molecules, as the isotopic label is incorporated early in the synthetic pathway.

Emerging Research Frontiers and Future Perspectives

Synergistic Integration with Advanced Spectroscopic and Imaging Modalities

The full potential of Iodomethane-13C,d3 is realized when it is used in conjunction with advanced analytical techniques. musechem.com Its distinct isotopic signature makes it an ideal probe for a variety of spectroscopic and imaging methods, providing exceptional sensitivity and specificity.

Key Spectroscopic and Imaging Applications:

TechniqueApplication with this compoundInsights Gained
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹³C label allows for direct observation of the labeled carbon atom. Deuterium (B1214612) labeling alters relaxation times and coupling constants. nih.govProvides detailed information on the chemical environment, connectivity, and aids in signal assignment and structural elucidation. nih.govdoi.org
Mass Spectrometry (MS) The mass shift from the four heavy isotopes enables clear differentiation between labeled and unlabeled molecules. musechem.comCrucial for metabolic studies to track the fate of the labeled methyl group in complex biological systems. metsol.com
Mass Spectrometry Imaging (MSI) Visualizes the spatial distribution of labeled molecules within tissue samples.Offers insights into drug distribution and metabolism at the cellular level.

Computational Modeling and Simulation of this compound Reactivity and Labeling

Computational chemistry offers a robust framework for understanding and predicting the behavior of this compound. Techniques such as Density Functional Theory (DFT) are used to model the molecule's electronic structure, vibrational frequencies, and reactivity. These computational models are instrumental in explaining the kinetic isotope effects observed in reactions involving this compound, where the heavier isotopes can result in slower reaction rates compared to the unlabeled compound.

Simulations of labeling reactions help to optimize experimental conditions by predicting the most effective reagents, solvents, and temperatures for achieving high yields. musechem.com By modeling the transition states of methylation reactions, researchers can gain a more profound understanding of reaction mechanisms and identify potential byproducts. This computational approach accelerates the development of new labeling strategies and reduces the need for extensive empirical screening.

Expansion into Novel Pharmaceutical and Agrochemical Research Domains

The use of this compound as a methylating agent is set to expand into new areas of pharmaceutical and agrochemical research. datahorizzonresearch.com In drug discovery, the introduction of an isotopically labeled methyl group is a critical step in understanding a drug's mechanism of action and metabolic fate. chemicalsknowledgehub.comsilantes.com

Applications in Pharmaceutical and Agrochemical Research:

Research AreaUse of this compoundBenefits
Pharmacokinetic and Drug Metabolism (ADME) Studies Labeling drug candidates with a ¹³CD₃ group to trace their absorption, distribution, metabolism, and excretion. chemicalsknowledgehub.comProvides high-precision ADME profiles, which are essential for evaluating the safety and efficacy of new drugs without the need for radiolabeling.
Mechanistic Studies of Drug Action Introducing a labeled methyl group into a drug molecule to probe its binding interactions with biological targets using NMR spectroscopy.Facilitates rational drug design by providing a deeper understanding of drug-target interactions.
Agrochemical Development Isotopic labeling to study the environmental fate and metabolic pathways of new herbicides, fungicides, and insecticides. datahorizzonresearch.comLeads to the design of more effective and environmentally friendly crop protection agents.

Sustainable Production and Recovery Strategies for Isotopic Compounds

The growing demand for isotopically labeled compounds like this compound highlights the need for sustainable production methods. databridgemarketresearch.com There is a move towards greener chemistry principles in the synthesis of these compounds, including the use of environmentally friendly solvents and catalysts. musechem.com Research into flow chemistry for methylation reactions, for example, offers potential for improved safety and efficiency over traditional batch methods.

Additionally, developing strategies for the recovery and recycling of isotopic labels is a key area for future research. Given the high cost of isotopically enriched starting materials, the ability to recover and reuse these materials would significantly lower the expense and environmental impact of isotopic labeling studies. nih.gov Some companies have already started to offer recovery programs for deuterated solvents. nih.gov

Potential for New Discoveries Through Isotope-Enabled Approaches

The application of this compound and similar isotopically labeled compounds is a catalyst for new scientific discoveries. By enabling researchers to investigate previously unanswerable questions, these approaches have the potential to reveal new fundamental insights.

In the field of metabolomics, stable isotope tracers are essential for mapping complex biochemical reaction networks. numberanalytics.comnih.gov The use of ¹³CD₃-labeled precursors can help identify novel metabolic pathways and quantify metabolic flux. acs.orgfrontiersin.org In chemistry, the kinetic isotope effect observed with deuterated compounds is a powerful tool for probing the transition states of chemical reactions, which is vital for understanding reaction mechanisms and designing more efficient catalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.